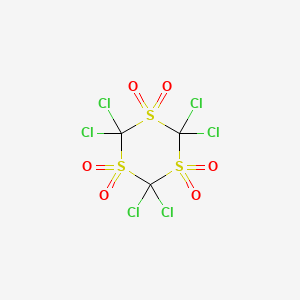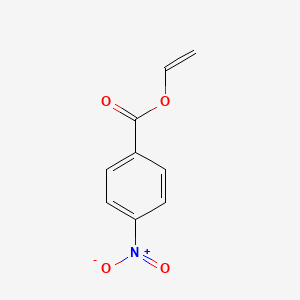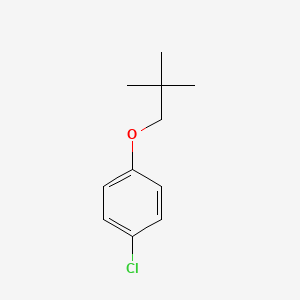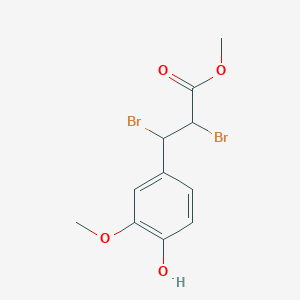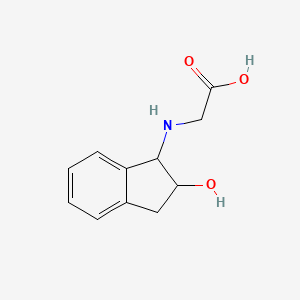
n-(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)glycine: is an organic compound that belongs to the class of indane derivatives. Indane derivatives are known for their diverse biological and chemical properties, making them significant in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)glycine typically involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, followed by reduction to alcohol and dehydration to give nitromethylindene. This is then hydrogenated over palladium on carbon to yield the desired amines, which are treated with hydrogen chloride to form the hydrochloride salts .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
化学反応の分析
Types of Reactions: n-(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products: The major products formed from these reactions include alcohols, ketones, carboxylic acids, and substituted aromatic compounds.
科学的研究の応用
n-(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)glycine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of n-(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)glycine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors or enzymes, altering their activity and leading to various biological responses .
類似化合物との比較
Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Indanone derivatives: Share similar structural features and chemical properties, making them useful in various applications.
Uniqueness: n-(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)glycine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
特性
CAS番号 |
778-77-8 |
|---|---|
分子式 |
C11H13NO3 |
分子量 |
207.23 g/mol |
IUPAC名 |
2-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]acetic acid |
InChI |
InChI=1S/C11H13NO3/c13-9-5-7-3-1-2-4-8(7)11(9)12-6-10(14)15/h1-4,9,11-13H,5-6H2,(H,14,15) |
InChIキー |
JRHGORWMNSJKSY-UHFFFAOYSA-N |
正規SMILES |
C1C(C(C2=CC=CC=C21)NCC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Bis[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine](/img/structure/B14743870.png)
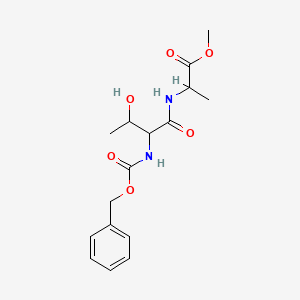

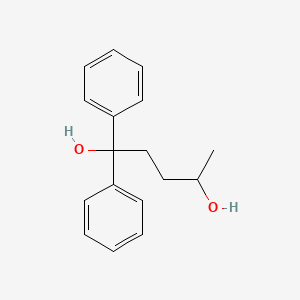

![3-thia-10-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene](/img/structure/B14743888.png)

![4-[Diazo(phenyl)methyl]benzonitrile](/img/structure/B14743890.png)
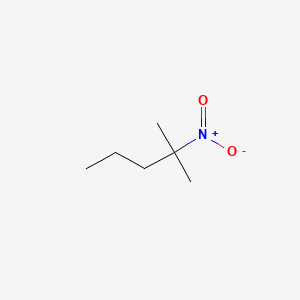
![8-Fluoronaphtho[1,2-c]furan-1,3-dione](/img/structure/B14743911.png)
